Methyl 5-carbamoyl-2-chlorobenzoate

Description

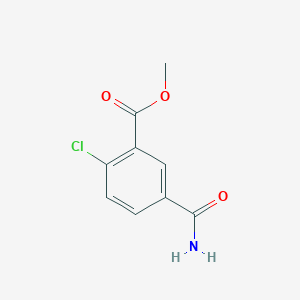

Methyl 5-carbamoyl-2-chlorobenzoate is a substituted benzoate ester featuring a carbamoyl group (-CONH₂) at the 5-position and a chlorine atom at the 2-position of the aromatic ring. These compounds are pivotal for constructing bioactive molecules due to their reactive substituents, enabling further derivatization .

Properties

IUPAC Name |

methyl 5-carbamoyl-2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGQJJCMJBNONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-carbamoyl-2-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 5-carbamoyl-2-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chlorination of methyl 5-carbamoylbenzoate using a chlorinating agent like thionyl chloride or phosphorus pentachloride. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or hydrochloric acid are often used to facilitate the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-2-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 5-carbamoyl-2-chlorobenzoic acid and methanol in the presence of a strong acid or base.

Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Major Products Formed

Substitution: Products such as 5-carbamoyl-2-aminobenzoate or 5-carbamoyl-2-thiobenzoate.

Hydrolysis: 5-carbamoyl-2-chlorobenzoic acid and methanol.

Reduction: 5-amino-2-chlorobenzoate.

Scientific Research Applications

Methyl 5-carbamoyl-2-chlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of methyl 5-carbamoyl-2-chlorobenzoate depends on its specific application. In biological systems, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differentiating features:

Physicochemical Properties

- Hydrogen Bonding: Methyl 2-amino-5-chlorobenzoate forms intramolecular N-H⋯O bonds, stabilizing its planar structure . The carbamoyl group in the target compound would exhibit stronger hydrogen-bonding capacity than the amine or acetamido groups.

- Solubility: The carbamoyl group (-CONH₂) increases hydrophilicity compared to halogenated analogs (e.g., methyl 5-amino-2-bromo-4-chlorobenzoate) .

- Melting Points : Esters with polar substituents (e.g., -OH in ) generally exhibit higher melting points due to intermolecular interactions.

Biological Activity

Methyl 5-carbamoyl-2-chlorobenzoate is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article synthesizes the findings from diverse research studies, highlighting the compound's biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique chemical structure, which includes a carbamoyl group and a chlorobenzoate moiety. This structure is thought to contribute to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C10H10ClN1O3 |

| Molecular Weight | 229.65 g/mol |

| CAS Number | 2089649-40-9 |

| Solubility | Soluble in organic solvents |

| Stability | Moderate |

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it has been evaluated against various bacterial strains with promising results.

Minimum Inhibitory Concentration (MIC) Results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Bacillus subtilis | 0.5 |

| Escherichia coli | Not effective |

The compound was particularly effective against Staphylococcus aureus and Bacillus subtilis , showing low MIC values indicative of strong antibacterial activity. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further mechanistic studies are warranted.

Cytotoxicity and Selectivity

An important aspect of evaluating new compounds is their cytotoxicity to human cells. This compound has been tested for cytotoxic effects on Vero cells (African green monkey kidney cells).

Cytotoxicity Results:

| Compound | CC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| This compound | >20 | >10 |

The results indicate that the compound has a high selectivity index, suggesting it is less toxic to mammalian cells compared to its antibacterial activity against bacteria.

Study on Anticancer Activity

A notable case study focused on the anticancer potential of this compound in breast cancer models. In vitro assays demonstrated significant antiproliferative effects against MDA-MB-231 and MCF-7 cell lines.

Antiproliferative Activity Results:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 1.53 |

| MCF-7 | 1.62 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Disruption of Cellular Processes : The chlorobenzoate moiety may interfere with cellular signaling pathways critical for cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.